molecular formula C14H16N2 B7646086 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile

Numéro de catalogue B7646086
Poids moléculaire: 212.29 g/mol
Clé InChI: RVXSJZIFGCENAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile, also known as JNJ-42153605, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as D2 dopamine receptor antagonists and has been shown to have promising effects in the treatment of various neurological and psychiatric disorders.

Mécanisme D'action

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile acts as a selective antagonist of the D2 dopamine receptor, which is a key target in the treatment of various neurological and psychiatric disorders. By blocking the activity of this receptor, this compound is thought to reduce the activity of dopamine neurons in the brain, which has been shown to have therapeutic effects in various disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In animal studies, this compound has been shown to reduce the activity of dopamine neurons in the brain, which is thought to contribute to its therapeutic effects. Additionally, this compound has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and norepinephrine, which may also contribute to its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile is its high selectivity for the D2 dopamine receptor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.

Orientations Futures

There are several potential future directions for the study of 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile. One area of interest is the development of more potent and selective D2 dopamine receptor antagonists, which may have greater therapeutic potential than this compound. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, future research may focus on the use of this compound in combination with other drugs, which may have synergistic effects in the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. While more research is needed to fully understand its mechanisms of action and potential clinical applications, this compound represents a promising avenue for the development of new treatments for these disorders.

Méthodes De Synthèse

The synthesis of 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile involves the reaction of 4-phenyl-3,6-dihydropyridin-1(2H)-one with ethyl cyanoacetate, followed by the addition of sodium ethoxide and the subsequent hydrolysis of the resulting ester. This method has been reported to yield the compound in high purity and yield.

Applications De Recherche Scientifique

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have promising effects in the treatment of schizophrenia, depression, and addiction. In animal studies, this compound has been shown to reduce the activity of dopamine neurons in the brain, which is thought to contribute to its therapeutic effects.

Propriétés

IUPAC Name

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-7H,4,8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXSJZIFGCENAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.